1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE
Overview
Description
1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE is a complex organic compound featuring a triazole ring, a hydroxypropoxy group, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is introduced via nucleophilic substitution reactions, often using epoxides or halohydrins as starting materials.
Coupling with the Phenylpropanone Moiety: The final step involves coupling the triazole-hydroxypropoxy intermediate with a phenylpropanone derivative, typically through condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE involves interactions with specific molecular targets and pathways:
Molecular Targets: The triazole ring may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
1-{4-[3-(1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy]phenyl}propan-1-one: Lacks the dimethyl groups on the triazole ring.
1-{4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone: Has an ethanone moiety instead of a propanone moiety.
Uniqueness: 1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE is unique due to the presence of both the dimethyl-substituted triazole ring and the hydroxypropoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-16(21)13-5-7-15(8-6-13)22-10-14(20)9-19-12(3)17-11(2)18-19/h5-8,14,20H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMUQRIORDATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=NC(=N2)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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